molecular formula C20H24N2O3S B2914724 4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941912-33-0

4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2914724
CAS No.: 941912-33-0
M. Wt: 372.48
InChI Key: OJXITRGUAJQZFC-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline scaffold fused with a substituted benzene sulfonamide group. The compound features a 2-methylpropyl (isobutyl) substituent at the 1-position of the tetrahydroquinoline ring and a ketone group at the 2-position.

Properties

IUPAC Name

4-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)13-22-19-10-7-17(12-16(19)6-11-20(22)23)21-26(24,25)18-8-4-15(3)5-9-18/h4-5,7-10,12,14,21H,6,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXITRGUAJQZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Reduction: The acyl group is reduced to form the corresponding alcohol.

    Cyclization: The alcohol undergoes cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the benzene ring .

Scientific Research Applications

4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its sulfonamide group, which is known for its therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-tethered heterocyclic molecules. Below is a comparative analysis with structurally related analogs:

Structural Analogues from Biopharmacule Speciality Chemicals

The Biopharmacule Speciality Chemicals catalog lists several sulfonamide derivatives with quinoline and pyrimidine backbones (see ):

Compound Name Key Structural Features Potential Applications
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (BP 27790257933-82-7) Chloroacetyl group, methanesulfonamide Antimicrobial agents, enzyme inhibitors
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791147118-37-4) Fluoro-chloro substituents, cyano group, ethoxyquinoline Kinase inhibition, anticancer research
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluorophenyl, isopropylpyrimidine, methylsulfonamide Metabolic stability studies

Key Comparisons:

Backbone Diversity: Unlike the tetrahydroquinoline core in the target compound, analogs such as BP 27791147118-37-4 utilize ethoxy-substituted quinolines, which enhance planar aromaticity and π-π stacking interactions in biological targets .

Electrophilic Moieties: Analogs like BP 27791147118-37-4 feature electron-withdrawing groups (e.g., cyano, fluoro), which are known to enhance binding affinity to ATP pockets in kinases. The ketone group in the target compound could mimic such interactions but lacks direct evidence .

Pharmacokinetic and Thermodynamic Properties

  • Solubility: Sulfonamides with bulky alkyl groups (e.g., 2-methylpropyl) typically exhibit lower aqueous solubility than those with polar substituents (e.g., ethoxy or cyano groups).
  • Metabolic Stability: The tetrahydroquinoline scaffold may offer better metabolic stability compared to fully aromatic quinolines due to reduced cytochrome P450-mediated oxidation.

Biological Activity

4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a sulfonamide group attached to a tetrahydroquinoline moiety. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S . The structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of this compound are still under investigation but preliminary studies suggest significant potential.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.
  • Calcium Channel Modulation : Studies on related compounds indicate that they can interact with calcium channels, potentially affecting cardiovascular parameters such as perfusion pressure and coronary resistance .

Cardiovascular Effects

A study evaluating the effects of benzene sulfonamides on isolated rat hearts showed that certain derivatives could decrease perfusion pressure and coronary resistance . This finding suggests potential applications in cardiovascular therapeutics.

Case Studies

Case Study 1: In Vitro Antimicrobial Testing
Preliminary in vitro tests were conducted to evaluate the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect compared to standard antibiotics.

Case Study 2: Cardiovascular Impact Assessment
In another study focusing on cardiovascular effects, researchers administered varying doses of the compound to isolated rat hearts. The results demonstrated a dose-dependent decrease in perfusion pressure, indicating potential therapeutic benefits for conditions like hypertension .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of bacterial growth
CardiovascularDecreased perfusion pressure
Enzymatic InhibitionPotential interference with folate synthesis

Table 2: Experimental Design for Cardiovascular Impact

GroupCompoundDose
ControlKrebs-Henseleit solution only-
IBenzene sulfonamide0.001 nM
IICompound A0.001 nM
IIICompound B0.001 nM
IVCompound C0.001 nM

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